(7-Cyanobenzo[b]thiophen-2-yl)boronic acid
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Overview
Description
“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BNO2S . It is a pale-yellow to yellow-brown solid . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8 (10 (12)13)14-9 (6)7/h1-4,12-13H .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used as reagents in various chemical reactions . For instance, they are used in Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, and Ferric perchlorate-promoted reactions .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 203.03 . It is a solid at room temperature .Scientific Research Applications
Novel Syntheses and Applications
Synthesis of Heterocyclic Compounds : The reaction involving similar thiophene derivatives led to the synthesis of various heterocyclic compounds, including those with thiophene, thiazole, pyrazole, and pyrimidine rings. These compounds demonstrated significant antiproliferative activity against human cancer cell lines, highlighting their potential in antitumor research (H. Shams et al., 2010).
Boron-Containing Carboxylic Acids : Research on boron-containing compounds like boronic acids has led to the development of new boron-containing carboxylic acids. These compounds have applications in radionuclide diagnostics and boron neutron capture therapy (BNCT) for cancer treatment (A. V. Prikaznov et al., 2011).
Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, related to boronic acid derivatives, have been used to sensitize Eu(III) and Tb(III) luminescence, showing potential in the development of luminescent materials (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Organic Sensitizers for Solar Cells : Molecular engineering of organic sensitizers that include boronic acid derivatives has led to enhanced efficiency in solar cells, demonstrating the role of these compounds in renewable energy technologies (Sanghoon Kim et al., 2006).
Detection and Monitoring : Boronic acids have been used in developing sensitive and selective methods for detecting boron-containing compounds, which is essential for monitoring synthetic reactions and detecting compounds on solid supports (Matthew R. Aronoff et al., 2013).
Mechanism of Action
Target of Action
The primary targets of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid are currently unknown
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, which could potentially alter their function .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the specific biochemical pathways that this compound affects
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets . .
Safety and Hazards
Future Directions
The future directions of boronic acid research, including “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid”, involve the development of new synthetic methods to create large libraries of diverse and complex small molecules . The discovery of a protease inhibitor underscores the usefulness of this approach . The use of acoustic dispensing technology is expected to further accelerate synthesis and allow access to unprecedented boronic acid libraries .
Properties
IUPAC Name |
(7-cyano-1-benzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-4,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHCYHBCAFLGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705148 |
Source
|
Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119899-37-4 |
Source
|
Record name | B-(7-Cyanobenzo[b]thien-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119899-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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